
(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate is a chemical compound known for its unique structure and potential applications in various fields. It features a pyran ring with hydroxy and oxo substituents, linked to an undec-10-enoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate typically involves multi-step organic reactions. One common method includes the condensation of a pyran derivative with an undec-10-enoate precursor under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to a hydroxy group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy or oxo groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions. These interactions can modulate the activity of target molecules and influence biological pathways .
Comparison with Similar Compounds
Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Hydroxy-oxo derivatives: Compounds with similar functional groups that exhibit comparable reactivity and applications.
Uniqueness: (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate stands out due to its specific combination of a pyran ring and an undec-10-enoate chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications .
Properties
CAS No. |
532413-87-9 |
|---|---|
Molecular Formula |
C17H24O5 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(5-hydroxy-4-oxopyran-2-yl)methyl undec-10-enoate |
InChI |
InChI=1S/C17H24O5/c1-2-3-4-5-6-7-8-9-10-17(20)22-12-14-11-15(18)16(19)13-21-14/h2,11,13,19H,1,3-10,12H2 |
InChI Key |
VMUSNGRPSKZNBX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)OCC1=CC(=O)C(=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


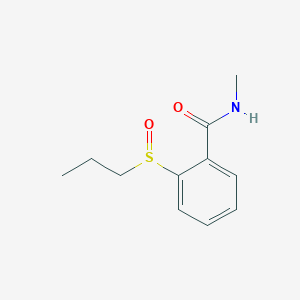
![1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14235396.png)
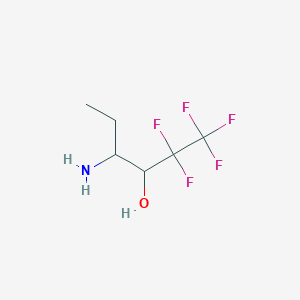
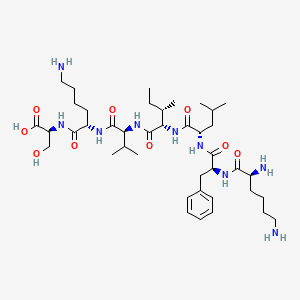
![N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14235412.png)
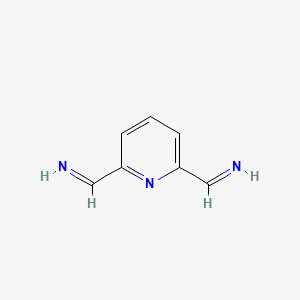
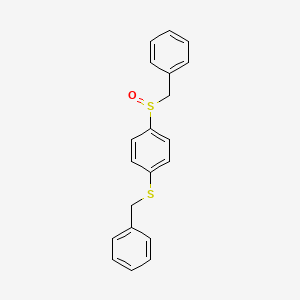
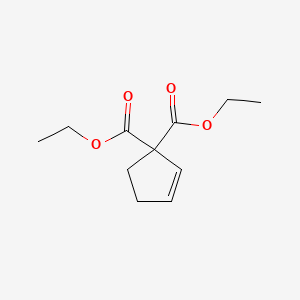
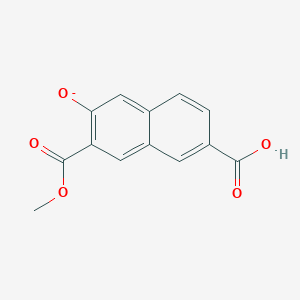
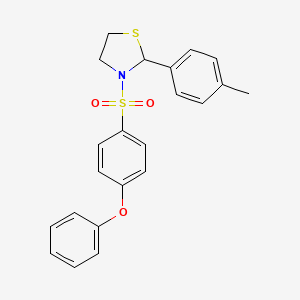
silane](/img/structure/B14235445.png)
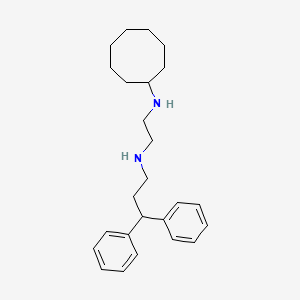
![Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14235470.png)
![3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14235472.png)
